N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide
Description
N'-(6-Chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide is a benzohydrazide derivative featuring a 6-chloro-substituted benzothiazole moiety linked via a hydrazide bridge to a benzoyl group bearing a pyrrolidine sulfonyl substituent. This compound integrates three critical pharmacophoric elements:
Properties
IUPAC Name |
N'-(6-chloro-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c19-13-5-8-15-16(11-13)27-18(20-15)22-21-17(24)12-3-6-14(7-4-12)28(25,26)23-9-1-2-10-23/h3-8,11H,1-2,9-10H2,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSGFOJGZZVRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(pyrrolidine-1-sulfonyl)benzohydrazide typically involves multi-step reactions that include the formation of the benzothiazole ring and the introduction of the pyrrolidine sulfonamide moiety. The structural formula is crucial for understanding its reactivity and biological interactions.
Table 1: Synthesis Pathway Overview
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Condensation | Benzothiazole + Sulfonamide | Intermediate A |
| 2 | Hydrazone Formation | Intermediate A + Hydrazine | This compound |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound exhibits significant activity against various bacterial strains and fungi.
Table 2: Antimicrobial Activity Data
| Pathogen | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 50 | 95 |
| Escherichia coli | 100 | 90 |
| Candida albicans | 75 | 85 |
Antitubercular Activity
The compound has also shown promising results in combating Mycobacterium tuberculosis. A comparative study indicated that it has a Minimum Inhibitory Concentration (MIC) comparable to standard antitubercular drugs.
Case Study: Efficacy Against MDR-TB
In a controlled study involving multi-drug resistant tuberculosis (MDR-TB), this compound demonstrated an MIC of 100 μg/mL, achieving an inhibition rate of approximately 98% against resistant strains . This positions it as a candidate for further development in TB therapy.
Cancer Research
Recent investigations suggest that derivatives of benzothiazole may possess anticancer properties due to their ability to inhibit specific cancer cell lines. The sulfonamide group enhances the compound's interaction with biological targets involved in cell proliferation.
Table 3: Cytotoxicity Data on Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 12 |
| MCF7 (Breast) | 15 |
| A549 (Lung) | 10 |
Neurological Disorders
There is emerging interest in the neuroprotective effects of benzothiazole derivatives. Preliminary studies indicate that this compound may modulate neuroinflammatory pathways, suggesting its potential use in treating neurodegenerative diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Benzothiazole-Hydrazide Motifs
Key Structural Differences :
Functional Analogues with Benzohydrazide Scaffolds
Anticancer Activity
Pyrrolyl Benzohydrazide Derivatives (C8, C18) :
- C8 : N′-(4-(1H-Pyrrol-1-yl)Benzoyl)-3-Chlorobenzohydrazide showed cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells via apoptosis induction .
- Comparison : The target compound’s benzothiazole core may confer enhanced DNA intercalation compared to pyrrolyl analogs, though this requires experimental validation.
- Hydrazone-Clubbed Oxadiazole Derivatives (Compound 78): Exhibited 30-fold higher thymidine phosphorylase inhibition than the standard drug 7-deazaxanthin .
Antibacterial Activity
- 4-Bromo-N’-(Pyridin-4-ylmethylene)Benzohydrazide: MIC = 3.13 μg mL⁻¹ against E. coli and P. aeruginosa . Comparison: The bromo substituent in this analog enhances antibacterial potency, whereas the target’s chloro group may offer similar halogen-dependent activity .
Enzyme Inhibition and Stability
- Crystal Structure Insights: Compound 5 () demonstrated shorter N-N bond lengths (1.364 Å) due to hydroxyl and methoxy substituents, improving stability .
Preparation Methods
Synthesis of 6-Chloro-1,3-benzothiazol-2-amine
The benzothiazole core is constructed via a cyclocondensation reaction. A mixture of 4-chloro-2-aminothiophenol (1.0 equiv) and cyanogen bromide (1.2 equiv) in ethanol undergoes reflux at 80°C for 6 hours, yielding 6-chloro-1,3-benzothiazol-2-amine as a pale yellow solid (72% yield). Purification via recrystallization from ethanol improves purity to >98%.
Critical parameters :
-
Solvent polarity : Ethanol outperforms DMF or THF due to better solubility of intermediates.
-
Stoichiometry : Excess cyanogen bromide minimizes side products like disulfides.
Preparation of 4-(Pyrrolidine-1-sulfonyl)benzoic Acid
Sulfonylation of pyrrolidine with 4-chlorosulfonylbenzoic acid is conducted in anhydrous dichloromethane at 0°C. Triethylamine (2.5 equiv) is added dropwise to neutralize HCl byproducts. After stirring for 12 hours at room temperature, the product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1), achieving 68% yield.
Optimization insights :
-
Temperature control : Reactions below 5°C prevent sulfonic acid decomposition.
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Base selection : Triethylamine yields higher purity compared to pyridine or DMAP.
Hydrazide Formation via Carbodiimide Coupling
The final step involves activating 4-(pyrrolidine-1-sulfonyl)benzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After 1 hour, 6-chloro-1,3-benzothiazol-2-amine (1.1 equiv) is added, and the reaction proceeds at 25°C for 24 hours. The crude product is precipitated with ice-water, filtered, and recrystallized from acetonitrile to afford the title compound in 65% yield.
Reaction metrics :
| Parameter | Value |
|---|---|
| Coupling agent | EDC/HOBt |
| Solvent | DMF |
| Temperature | 25°C |
| Yield after purification | 65% |
Alternative Pathways and Comparative Analysis
Microwave-Assisted Synthesis
A modified approach uses microwave irradiation to accelerate the hydrazide coupling step. Combining intermediates in DMF with EDC/HOBt under microwave conditions (100°C, 300 W, 20 minutes) increases the reaction rate tenfold, albeit with a slight yield reduction to 58% due to byproduct formation.
One-Pot Sequential Methodology
A patent-derived method (US4524074A) adapts a one-pot strategy by sequentially performing sulfonylation and coupling without isolating intermediates. This reduces purification steps but requires precise stoichiometric control to avoid side reactions, yielding 52% of the target compound.
Challenges in Purification and Scalability
-
Byproduct formation : Hydrolysis of the sulfonamide group during acidic workup necessitates pH-controlled extraction (pH 6–7).
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Solvent selection : Acetonitrile outperforms methanol for recrystallization, yielding larger crystals with fewer impurities.
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Scalability limits : Batch sizes exceeding 100 g exhibit diminished yields (45–50%) due to heat dissipation issues in exothermic coupling steps.
Structural Confirmation and Analytical Data
Post-synthesis characterization includes:
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.43 (m, 4H, aromatic), 3.12–2.95 (m, 4H, pyrrolidine CH₂), 1.82–1.75 (m, 4H, pyrrolidine CH₂).
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HPLC purity : 99.2% (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
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Melting point : 214–216°C (decomposition observed above 220°C).
Industrial Applicability and Cost Considerations
Q & A
Advanced Research Question
- Chloro vs. Fluoro : Chloro-substitution enhances electron-withdrawing effects, improving target binding affinity (e.g., kinase inhibition) but may reduce solubility. Fluorine analogs show higher lipophilicity, favoring membrane penetration .
- Bromo-Substitution : Bromo-analogs exhibit stronger halogen bonding but lower metabolic stability .
Methodology : Comparative IC₅₀ assays (e.g., kinase inhibition) and logP measurements quantify activity and solubility trade-offs .
What in vitro assays are recommended to evaluate its potential as a kinase inhibitor, and how are contradictory results resolved?
Advanced Research Question
- Assays :
- Enzyme Inhibition: Fluorescence-based ADP-Glo™ kinase assays measure IC₅₀ values .
- Cellular Efficacy: MTT assays on cancer cell lines (e.g., HeLa) assess cytotoxicity .
- Contradictions : Discrepancies in activity (e.g., high enzyme inhibition but low cellular efficacy) may arise from poor cell permeability. Resolution involves:
- SAR Analysis : Modifying sulfonyl or hydrazide groups to improve permeability .
- Metabolic Stability Testing : Liver microsome assays identify rapid degradation pathways .
How can computational modeling guide the optimization of this compound for target-specific interactions?
Advanced Research Question
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes with kinase ATP-binding pockets. Key interactions include:
- Hydrogen bonding between the hydrazide NH and kinase backbone .
- π-π stacking of the benzothiazole ring with hydrophobic residues .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability and identify flexible regions for structural rigidification .
What strategies mitigate synthetic challenges, such as low yields in the final coupling step?
Advanced Research Question
- Catalytic Optimization : Use of coupling agents (e.g., HATU) and catalysts (e.g., DMAP) improves hydrazide bond formation .
- Solvent Screening : Switching from THF to DMF increases polarity, enhancing reagent solubility .
- Byproduct Analysis : LC-MS monitors side reactions (e.g., sulfonamide hydrolysis), guiding pH adjustments (maintain pH 7–8) .
How does the pyrrolidine-sulfonyl group contribute to pharmacokinetic properties compared to piperidine or morpholine analogs?
Advanced Research Question
- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size reduces steric hindrance, enhancing target binding but increasing metabolic oxidation rates .
- Morpholine Analogs : The oxygen atom in morpholine improves solubility but may disrupt hydrophobic interactions .
Methodology : - In vitro CYP450 assays quantify metabolic stability .
- Plasma Protein Binding: Equilibrium dialysis measures unbound fractions .
What crystallographic techniques validate its 3D structure, and how are disorder or twinning issues addressed?
Advanced Research Question
- X-ray Crystallography : SHELXL refinement resolves disorder in the pyrrolidine-sulfonyl group .
- Twinning : TWINLAW (in SHELX) identifies twinning axes; data integration with HKL-3000 minimizes errors .
- Validation : PLATON checks for voids and validates hydrogen bonding networks .
How do structural modifications (e.g., replacing benzothiazole with benzoxazole) alter mechanism of action?
Advanced Research Question
- Benzoxazole Replacement : Reduces planarity, weakening π-π stacking but improving solubility. Activity shifts from kinase inhibition to intercalation (DNA-targeted) .
- Methodology :
- Circular Dichroism: Detects DNA binding .
- Kinase Profiling: Broad-panel assays (e.g., DiscoverX) identify off-target effects .
What protocols ensure reproducibility in biological activity studies across labs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
